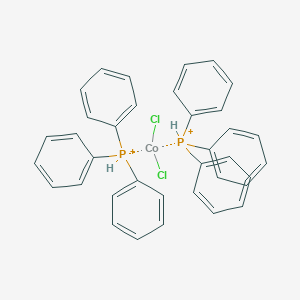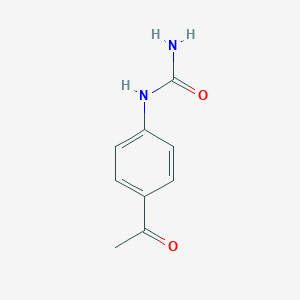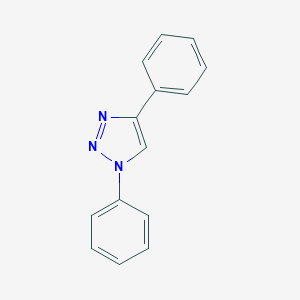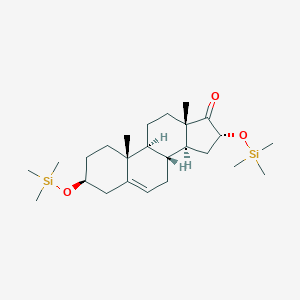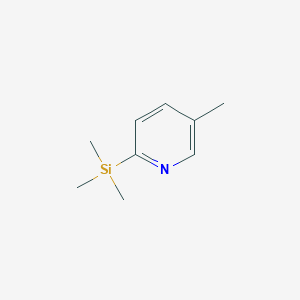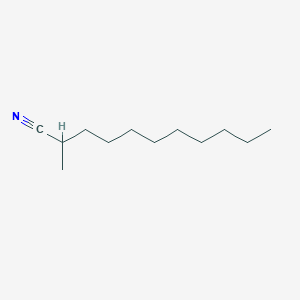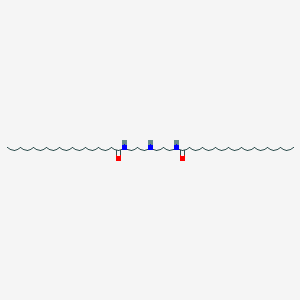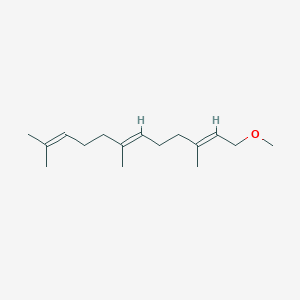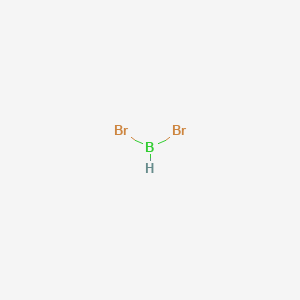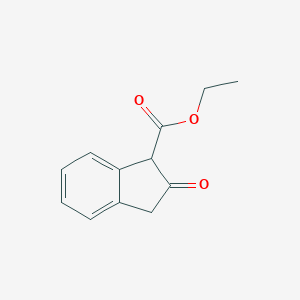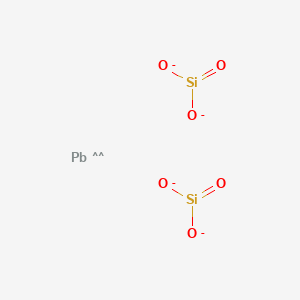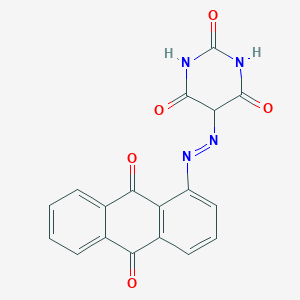
5-(Anthraquinon-1-ylazo)barbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Anthraquinon-1-ylazo)barbituric acid, also known as ABA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ABA is a versatile compound that can be used in a variety of fields, including biochemistry, pharmacology, and materials science. In
Mechanism Of Action
The mechanism of action of 5-(Anthraquinon-1-ylazo)barbituric acid is not fully understood, but it is believed to involve the formation of a complex with the target molecule. The binding of 5-(Anthraquinon-1-ylazo)barbituric acid to proteins and enzymes can alter their conformation and activity, leading to changes in cellular signaling pathways and metabolic processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-(Anthraquinon-1-ylazo)barbituric acid are dependent on the target molecule and the concentration of 5-(Anthraquinon-1-ylazo)barbituric acid used. 5-(Anthraquinon-1-ylazo)barbituric acid has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. 5-(Anthraquinon-1-ylazo)barbituric acid has also been shown to induce apoptosis in cancer cells and to modulate the immune response.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-(Anthraquinon-1-ylazo)barbituric acid in lab experiments is its versatility. 5-(Anthraquinon-1-ylazo)barbituric acid can be used in a variety of assays, including enzymatic assays, fluorescence spectroscopy, and cell-based assays. 5-(Anthraquinon-1-ylazo)barbituric acid is also relatively inexpensive and easy to synthesize. However, one limitation of using 5-(Anthraquinon-1-ylazo)barbituric acid is its potential toxicity at high concentrations. Careful optimization of the concentration of 5-(Anthraquinon-1-ylazo)barbituric acid is necessary to avoid unwanted effects on cells and tissues.
Future Directions
There are several future directions for the study of 5-(Anthraquinon-1-ylazo)barbituric acid. One area of interest is the development of 5-(Anthraquinon-1-ylazo)barbituric acid-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the use of 5-(Anthraquinon-1-ylazo)barbituric acid as a photosensitizer for the treatment of cancer and other diseases. Additionally, the development of new synthetic methods for 5-(Anthraquinon-1-ylazo)barbituric acid and its derivatives may lead to the discovery of novel applications for this versatile compound.
Conclusion:
In conclusion, 5-(Anthraquinon-1-ylazo)barbituric acid is a versatile compound that has potential applications in a variety of fields, including biochemistry, pharmacology, and materials science. The synthesis method for 5-(Anthraquinon-1-ylazo)barbituric acid involves a multi-step process, and the compound has been extensively studied for its potential applications in scientific research. 5-(Anthraquinon-1-ylazo)barbituric acid binds to proteins and enzymes, modulating their activity, and has been shown to have a variety of biochemical and physiological effects. While 5-(Anthraquinon-1-ylazo)barbituric acid has several advantages for lab experiments, careful optimization of its concentration is necessary to avoid unwanted effects. Finally, there are several future directions for the study of 5-(Anthraquinon-1-ylazo)barbituric acid, including the development of new fluorescent probes and the use of 5-(Anthraquinon-1-ylazo)barbituric acid as a photosensitizer.
Synthesis Methods
5-(Anthraquinon-1-ylazo)barbituric acid can be synthesized through a multi-step process involving the reaction of anthraquinone with urea and barbituric acid. The resulting compound is a yellow-orange powder that is soluble in water and organic solvents. The purity of 5-(Anthraquinon-1-ylazo)barbituric acid can be improved through recrystallization and chromatography techniques.
Scientific Research Applications
5-(Anthraquinon-1-ylazo)barbituric acid has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of biochemistry, where 5-(Anthraquinon-1-ylazo)barbituric acid has been shown to bind to proteins and enzymes, modulating their activity. 5-(Anthraquinon-1-ylazo)barbituric acid has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
properties
CAS RN |
13325-57-0 |
|---|---|
Product Name |
5-(Anthraquinon-1-ylazo)barbituric acid |
Molecular Formula |
C18H10N4O5 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
5-[(9,10-dioxoanthracen-1-yl)diazenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H10N4O5/c23-14-8-4-1-2-5-9(8)15(24)12-10(14)6-3-7-11(12)21-22-13-16(25)19-18(27)20-17(13)26/h1-7,13H,(H2,19,20,25,26,27) |
InChI Key |
MBOXEZSDSMZDMX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N=NC4C(=O)NC(=O)NC4=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N=NC4C(=O)NC(=O)NC4=O |
Other CAS RN |
13325-57-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





